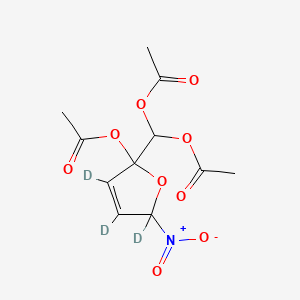

2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacétate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate is a stable isotope-labeled compound with the molecular formula C11H10D3NO9 and a molecular weight of 306.24 . It is used primarily in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and stable isotope labeling.

Applications De Recherche Scientifique

2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Méthodes De Préparation

The synthesis of 2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate involves several steps. The starting material is typically a furan derivative, which undergoes nitration to introduce the nitro group. This is followed by hydrolysis and acetylation to form the triacetate ester . The reaction conditions often involve the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Des Réactions Chimiques

2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions typically target the nitro group, converting it to an amine or other reduced forms.

Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mécanisme D'action

The mechanism of action of 2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows researchers to track its behavior in various systems, providing insights into its effects at the molecular level . The pathways involved often include enzymatic reactions where the compound acts as a substrate or inhibitor, depending on the context of the study .

Comparaison Avec Des Composés Similaires

2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:

2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol Triacetate: The non-deuterated version of the compound.

Nifuratel Impurity 13-d3: Another stable isotope-labeled compound used in similar research applications.

Activité Biologique

2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate (CAS Number: 1346604-22-5) is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C11H10D3NO9

- Molecular Weight : 306.24 g/mol

- Structure : The compound features a furan ring with nitro and hydroxyl functional groups, contributing to its biological activity.

Mechanisms of Biological Activity

The biological activity of 2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate can be attributed to several mechanisms:

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits significant antioxidant activity, which may protect cells from oxidative stress and related damage.

- Anti-inflammatory Effects : Research indicates that the compound may inhibit pro-inflammatory cytokines, reducing inflammation in various cellular models.

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Significant reduction in ROS levels | |

| Anti-inflammatory | Decreased TNF-alpha levels | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Case Study 1: Antioxidant Activity

In a controlled study, the antioxidant capacity of 2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate was evaluated using DPPH and ABTS assays. The compound demonstrated a dose-dependent decrease in free radical levels, indicating its potential use in mitigating oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound using human macrophage cell lines. The results indicated that treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, highlighting its therapeutic potential in inflammatory diseases.

Case Study 3: Anticancer Activity

A series of experiments were conducted on various cancer cell lines (e.g., HeLa and MCF-7) to assess the cytotoxic effects of the compound. The findings revealed that it effectively induced apoptosis through mitochondrial pathway activation, characterized by increased caspase activity and PARP cleavage.

Propriétés

IUPAC Name |

[acetyloxy-(2-acetyloxy-3,4,5-trideuterio-5-nitrofuran-2-yl)methyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO9/c1-6(13)18-10(19-7(2)14)11(20-8(3)15)5-4-9(21-11)12(16)17/h4-5,9-10H,1-3H3/i4D,5D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQARHHKPBGAGA-NDEDDIEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1(C=CC(O1)[N+](=O)[O-])OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(OC1([2H])[N+](=O)[O-])(C(OC(=O)C)OC(=O)C)OC(=O)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346604-22-5 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346604-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.